molecular formula C21H18N2O2S B2979883 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 441291-37-8

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2979883
CAS No.: 441291-37-8
M. Wt: 362.45
InChI Key: FPQAHFQCDAQEOI-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide” is a benzo[d]thiazole derivative featuring a methoxy and methyl substituent on the thiazole ring and a naphthalen-1-yl acetamide moiety. This analysis focuses on structurally related compounds to infer comparative insights.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-23-20-17(25-2)11-6-12-18(20)26-21(23)22-19(24)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAHFQCDAQEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several heterocyclic acetamides:

  • Core Heterocycle : The benzo[d]thiazole ring distinguishes it from triazole (e.g., 6a-m in ) and thiadiazole derivatives (e.g., N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide in ). Thiazoles and thiadiazoles differ in electronic properties; sulfur-rich thiadiazoles may exhibit enhanced π-acceptor capacity compared to thiazoles .
  • Substituents : The 4-methoxy-3-methyl group on the thiazole ring may enhance lipophilicity compared to simpler analogs like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ().

Physicochemical Properties

Key spectroscopic and analytical data from analogs:

Compound Name Key IR Peaks (cm⁻¹) NMR Data (δ ppm, DMSO-d6) Molecular Formula Reference
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 3291 (–NH), 1678 (C=O), 785 (–C–Cl) Not reported C₂₁H₁₈ClN₄O₂
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 3292 (–NH), 1682 (C=O), 1504 (–NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole), 10.79 (–NH) C₂₁H₁₈N₅O₄
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Not reported Not reported C₁₄H₁₁N₅O₂S
  • IR Trends : Stretching frequencies for C=O (1671–1682 cm⁻¹) and –NH (3262–3302 cm⁻¹) are consistent across acetamide derivatives .
  • NMR Features : Protons adjacent to electronegative groups (e.g., –OCH₂ in 6b ) resonate at ~5.4 ppm, while aromatic protons in naphthalene appear between 7.2–8.6 ppm .

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : A core structure known for various biological activities.
  • Naphthalene ring : Often associated with enhanced biological interactions due to its planar structure.
  • Acetamide group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C20H21N3O5S2C_{20}H_{21}N_3O_5S_2, with a molecular weight of approximately 421.53 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have shown the ability to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This suggests that the compound may possess antiviral properties by modulating immune responses against viral infections.
  • Cytotoxic Effects : Research indicates that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxic activity .
  • Protein Interactions : The compound may interact with proteins involved in signaling pathways, potentially leading to altered cellular functions or apoptosis in malignant cells. This is supported by studies indicating that thiazole-containing compounds can induce apoptosis through various pathways .

Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Antitumor Activity

A study assessed the antiproliferative effects of thiazole derivatives on cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting potential for development as anticancer agents .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HT-29
Compound B1.98 ± 1.22Jurkat

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives were evaluated against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria. The presence of specific functional groups was found to enhance this activity .

Case Studies

  • Case Study on Antiviral Properties : A study highlighted the role of similar thiazole compounds in enhancing immune responses against viral infections, showcasing their potential as antiviral agents in therapeutic settings.
  • Cytotoxicity Assessment : In vitro studies reported that derivatives of this compound induced apoptosis in cancer cell lines through mitochondrial pathways, emphasizing their potential as anticancer drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.